molecular formula C12H13BrFNO B8717525 4-bromo-N-cyclopentyl-2-fluorobenzamide

4-bromo-N-cyclopentyl-2-fluorobenzamide

Cat. No.: B8717525
M. Wt: 286.14 g/mol
InChI Key: QIJARMXYTCHCQY-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentyl-2-fluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzoyl ring, and a cyclopentyl group attached to the amide nitrogen.

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

4-bromo-N-cyclopentyl-2-fluorobenzamide

InChI

InChI=1S/C12H13BrFNO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)

InChI Key

QIJARMXYTCHCQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 4-bromo-N-cyclopentyl-2-fluorobenzamide and related benzamide derivatives, based on substituent effects, synthesis, and crystallographic data:

Compound Substituent (R Group) Molecular Formula Key Properties Applications/Findings
This compound Cyclopentyl (aliphatic amine) C₁₂H₁₂BrFNO Higher lipophilicity (predicted) due to aliphatic R group; potential for CNS penetration. Not explicitly reported; inferred from analogs (e.g., agrochemical or pharmaceutical use).
4-Bromo-N-(2-nitrophenyl)-benzamide 2-Nitrophenyl (electron-deficient aryl) C₁₃H₉BrN₂O₃ Crystallographic R factor = 0.049; two molecules per asymmetric unit . Intermediate in nitroaromatic synthesis; structural studies emphasize planar benzamide core.
4-Bromo-N-(2-chloro-6-fluorophenyl)-... 2-Chloro-6-fluorophenyl C₁₆H₈BrClF₅NO₂ Synthesis yield = 90% via acyl chloride-amine coupling . Agrochemical applications (e.g., herbicide intermediates).
N-(3-Bromo-1,4-dioxo-naphthyl)-... Naphthyl-dione C₂₄H₁₃BrF₂NO₄ Single-crystal X-ray: R factor = 0.056; non-planar geometry due to fused rings . Fluorescence studies; photodynamic therapy candidates.
4-Bromo-N-(3-cyano-...thiophen-2-yl)-... Cyclopenta[b]thiophen-2-yl C₂₀H₁₆BrN₂O₃S Heterocyclic R group; enhanced π-stacking potential . Kinase inhibitors or antimicrobial agents (heterocyclic motifs common in drug discovery).

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Aliphatic R Groups: Cyclopentyl substitution likely increases steric bulk and lipophilicity relative to aryl groups (e.g., 2-nitrophenyl in ), which may improve membrane permeability but reduce aqueous solubility.
  • Crystallographic Behavior: Aryl-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)-benzamide) exhibit planar benzamide cores with mean σ(C–C) = 0.006 Å, while fused-ring derivatives (e.g., naphthyl-dione in ) show distorted geometries due to steric strain .

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